molecular formula C22H22N4O2S B4010998 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4010998
M. Wt: 406.5 g/mol
InChI Key: KLHVNZZUMIZGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyrazolone core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(methylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(ethylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a pyrazolone core makes it particularly interesting for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(butyliminomethyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-4-13-23-14-17-20(15-9-11-16(28-2)12-10-15)25-26(21(17)27)22-24-18-7-5-6-8-19(18)29-22/h5-12,14,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHVNZZUMIZGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.